8-Bromo-2,2-dimethyl-2h-chromene 8-Bromo-2,2-dimethyl-2h-chromene
Brand Name: Vulcanchem
CAS No.: 264264-94-0
VCID: VC15948905
InChI: InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11BrO
Molecular Weight: 239.11 g/mol

8-Bromo-2,2-dimethyl-2h-chromene

CAS No.: 264264-94-0

Cat. No.: VC15948905

Molecular Formula: C11H11BrO

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2,2-dimethyl-2h-chromene - 264264-94-0

Specification

CAS No. 264264-94-0
Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
IUPAC Name 8-bromo-2,2-dimethylchromene
Standard InChI InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3
Standard InChI Key BHBVJKGKZPTALF-UHFFFAOYSA-N
Canonical SMILES CC1(C=CC2=C(O1)C(=CC=C2)Br)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6-Bromo-2,2-dimethyl-2H-chromene belongs to the chromene family, characterized by a fused benzene and pyran ring system. The bromine atom at the 6th position and methyl groups at the 2nd position influence its electronic and steric properties. The IUPAC name, 6-bromo-2,2-dimethylchromene, reflects this substitution pattern .

Molecular Formula: C11H11BrO\text{C}_{11}\text{H}_{11}\text{BrO}
Molecular Weight: 239.11 g/mol
Density: 1.364 g/cm³
Boiling Point: 286°C
Melting Point: 143–146°C (at 19 Torr) .

Spectroscopic Validation

Structural confirmation relies on:

  • FT-IR Spectroscopy: Peaks at 1654–1666 cm⁻¹ confirm imine bond formation.

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals methyl groups (δ 1.45 ppm) and aromatic protons (δ 6.8–7.4 ppm).

  • X-ray Crystallography: Monoclinic crystal system (P21/cP2_1/c) with unit cell parameters a=10.742A˚,b=15.879A˚,c=9.134A˚a = 10.742 \, \text{Å}, b = 15.879 \, \text{Å}, c = 9.134 \, \text{Å}). Hydrogen-bonding networks stabilize the lattice.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via:

  • Cyclization: 7-Hydroxy-2H-chromen-2-one reacts with 3-chloro-3-methylbut-1-yne in N,NN,N-diethylaniline.

  • Bromination: Bromine in dimethylformamide (DMF) introduces the bromine atom at the 6th position.

Optimized Conditions:

  • Temperature: 80–90°C

  • Catalysts: Phase-transfer agents (e.g., dodecyl sulfonic acid sodium salt) enhance yield to 94.5%.

Scalability Challenges

Industrial production remains limited due to:

  • High energy demands for cyclization.

  • Purification complexities from byproducts.

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with:

  • Amines: Forms 6-amino derivatives (e.g., 6-amino-2,2-dimethyl-2H-chromene).

  • Thiols: Yields 6-thio analogs, useful in polymer chemistry.

Oxidation and Reduction

  • Oxidation: Chromene rings convert to chromanones using KMnO4\text{KMnO}_4.

  • Reduction: Sodium borohydride reduces the double bond, forming dihydrochromenes.

Industrial Applications

  • Dyes and Perfumes: Chromenes contribute to chromophores in textiles.

  • Pharmaceutical Intermediates: Anticancer and antimicrobial drug development .

Biological Activity

Antimicrobial Efficacy

  • Bacterial Inhibition: MIC values of 12.5–25 µg/mL against Streptococcus pyogenes and Pseudomonas aeruginosa.

  • Antifungal Activity: Superior to fluconazole against Candida albicans.

Anticancer Mechanisms

  • Apoptosis Induction: Caspase-3 activation in breast cancer cells (MCF-7) at 50 µM.

  • Cell Cycle Arrest: G2/M phase blockade via cyclin-dependent kinase inhibition.

Computational and Stability Studies

Density Functional Theory (DFT) Insights

  • Electrostatic Potentials: Electron-deficient imine regions favor nucleophilic attacks.

  • Thermodynamic Stability: ΔGformation=45.2kcal/mol\Delta G_{\text{formation}} = -45.2 \, \text{kcal/mol}.

Solvent Stability

  • Polar Aprotic Solvents: Decomposition <5% in DMSO over 24 hours at 25°C.

  • Aqueous Buffers: Stable at pH 4–9, ideal for biological assays.

Comparative Analysis with Analogues

CompoundSubstituentAntimicrobial MIC (µg/mL)
6-Bromo-2,2-dimethylBr12.5–25
6-Chloro-2,2-dimethylCl25–50
2,2-DimethylH>100

Key Insight: Bromination enhances lipophilicity and membrane penetration.

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